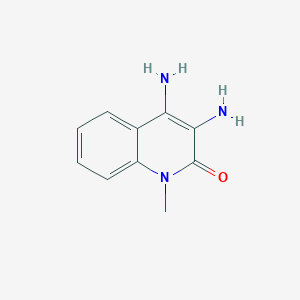

3,4-Diamino-1-methylquinolin-2(1H)-one

描述

属性

CAS 编号 |

921214-45-1 |

|---|---|

分子式 |

C10H11N3O |

分子量 |

189.21 g/mol |

IUPAC 名称 |

3,4-diamino-1-methylquinolin-2-one |

InChI |

InChI=1S/C10H11N3O/c1-13-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,11-12H2,1H3 |

InChI 键 |

QMCXAQBMBLDKQZ-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)N)N |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison of Dihydroquinolinone Derivatives

Structural and Electronic Effects

- Amino vs. Hydroxyl Groups: Amino substituents (e.g., in 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one) enhance hydrogen-bonding capacity and solubility in polar solvents compared to hydroxyl groups, which may form intramolecular hydrogen bonds, reducing solubility .

- Methoxy Groups : The 6-methoxy analog demonstrates reduced reactivity due to electron-donating effects, which may lower binding affinity to certain enzymes .

Key Research Findings

Solubility Trends: The parent compound 3,4-Dihydroquinolin-2(1H)-one exhibits solubility up to 30 mg/mL in DMSO/DMF. Amino-substituted derivatives (e.g., 6-Amino-1-methyl) show improved aqueous solubility, whereas methoxy and hydroxyl analogs are less soluble .

Bioactivity Correlations: Amino groups at positions 5 or 6 enhance antimicrobial and enzyme-binding activities, while fluorine substitution improves pharmacokinetic profiles .

Synthetic Challenges : Low yields (e.g., 43.7% for Compound 27) are observed in derivatives with bulky side chains, emphasizing the need for optimized reaction conditions .

常见问题

Q. What synthetic strategies are commonly used to prepare 3,4-diamino-1-methylquinolin-2(1H)-one derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the introduction of amino groups via nitro reduction. For example:

- Nitro Reduction : Hydrogenation with a palladium-on-carbon (Pd/C) catalyst under H₂ atmosphere reduces nitro intermediates to amino derivatives (e.g., 72.9% yield for compound 24 in ethanol over 48 hours) .

- Cyclization : Cyclocondensation of precursors (e.g., substituted anilines with ketones) under acidic or basic conditions forms the quinolinone core .

- Functionalization : Alkylation or coupling reactions introduce substituents (e.g., using chloroiodopropane or thiophene carboximidamide derivatives) .

Key Considerations : Purification via column chromatography (e.g., Biotage flash chromatography) and characterization by NMR/MS are critical for confirming structural integrity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.28 ppm for methyl groups, δ 8.13 ppm for aromatic protons) and confirms substitution patterns .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., bond angles of 120° in the quinolinone ring) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .

Data Interpretation : Cross-validation with computational models (e.g., DFT) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers design bioactivity studies to evaluate this compound derivatives against neurological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors implicated in neurological pathways (e.g., NMDA receptor GluN2b subunit or σ receptors) .

- Assay Design :

- In Vitro : Measure IC₅₀ values for enzyme inhibition (e.g., kinase assays) or receptor binding affinity via competitive displacement .

- In Vivo : Assess anticonvulsant/antidepressant effects in rodent models (e.g., forced swim test, maximal electroshock) .

- Mechanistic Studies : Use molecular docking or SPR (surface plasmon resonance) to map ligand-receptor interactions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinolinone derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., compare 6-amino vs. 8-fluoro derivatives) to isolate activity drivers .

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation times to minimize variability .

- Data Meta-Analysis : Use tools like Lipid Search or SPSS to statistically correlate structural features (e.g., logP, H-bond donors) with bioactivity trends .

Q. How can computational chemistry optimize the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADME Prediction : Use QSAR models to predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .

- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxymethyl at position 8) while maintaining target affinity .

- Toxicity Screening : Apply DEREK or ProTox-II to flag potential hepatotoxicity or mutagenicity early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。